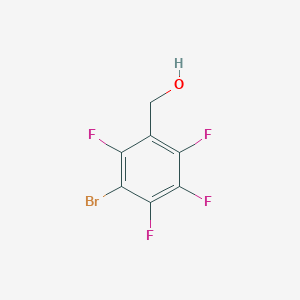

3-Bromo-2,4,5,6-tetrafluorobenzylalcohol

Description

Contextualization within Halogenated Aromatic Compounds and Fluorine Chemistry

3-Bromo-2,4,5,6-tetrafluorobenzylalcohol belongs to the broad class of halogenated aromatic hydrocarbons, or haloarenes, which are organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by halogens. sigmaaldrich.com These compounds are widely used as intermediates and starting materials in the synthesis of a vast range of organic products, from pharmaceuticals to agrochemicals. sigmaaldrich.comsigmaaldrich.com

The presence of multiple fluorine atoms on the benzene (B151609) ring places this molecule squarely in the realm of fluorine chemistry, a rapidly expanding area of organic chemistry. apolloscientific.co.uknih.gov Fluorine's high electronegativity and small atomic size dramatically alter the electronic properties of the aromatic ring, influencing its reactivity and the acidity of the benzylic proton. orgsyn.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts significant metabolic stability to molecules, a highly desirable trait in drug design. orgsyn.org The introduction of fluorine can also enhance a molecule's lipophilicity, which can improve its ability to permeate biological membranes. nih.gov The combination of a bromine atom with four fluorine atoms on a benzyl (B1604629) alcohol framework results in a molecule with a unique and powerful set of chemical properties.

Strategic Importance as a Synthetic Intermediate and Building Block

The strategic value of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol lies in its utility as a versatile synthetic intermediate. It possesses two distinct functional groups that can be selectively manipulated to build more complex structures.

The Bromo Group: The bromine atom serves as a versatile handle for a variety of chemical transformations. It can readily participate in numerous cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental methods for forming new carbon-carbon bonds. This allows for the attachment of a wide range of other molecular fragments to the fluorinated ring. Brominated aromatic compounds are key precursors for creating dyes and materials for photovoltaics. Furthermore, the bromine atom can be involved in nucleophilic substitution reactions.

The Benzyl Alcohol Group: The primary alcohol functional group (-CH₂OH) offers another site for chemical modification. It can be oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves valuable functional groups for further synthesis. For instance, the resulting aldehyde can undergo olefination or reductive amination reactions. The alcohol can also be converted into ethers or esters, providing additional pathways for molecular elaboration.

The tetrafluorinated benzene ring is not merely a passive scaffold. Its strong electron-withdrawing nature enhances the reactivity of the C-Br bond and influences the properties of the final product, often contributing to increased stability and specific binding interactions in a biological context. This makes the compound a valuable building block for creating new pharmaceuticals and agrochemicals where enhanced stability and specific reactivity are required.

Overview of Current Research Trends in Polyfluorinated Benzyl Alcohols

The demand for novel fluorinated organic compounds continues to surge, driven primarily by the pharmaceutical and materials science industries. apolloscientific.co.uk A significant portion of new drugs approved contain fluorine, a testament to the element's beneficial effects on a drug's pharmacokinetic and pharmacodynamic profile. nih.gov This has spurred research into new and efficient methods for creating polyfluorinated molecules.

Current research trends relevant to polyfluorinated benzyl alcohols include:

Development of Novel Synthetic Methods: There is a strong focus on creating more efficient, selective, and environmentally friendly methods for synthesizing fluorinated compounds. This includes the development of novel fluorinating reagents and catalytic methods. For example, recent advancements have shown the possibility of visible light-induced photocatalytic deoxyfluorination of benzyl alcohols.

Application in Drug Discovery: Researchers are actively exploring the use of polyfluorinated building blocks like 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol to create new drug candidates. The unique properties conferred by the fluorine atoms can lead to compounds with improved potency, metabolic stability, and bioavailability. apolloscientific.co.uk

Growth in Diverse Markets: The broader market for benzyl alcohol is seeing significant growth in the pharmaceutical and personal care sectors. This trend extends to high-value, specialized derivatives like polyfluorinated benzyl alcohols, which are used to create high-performance materials and active ingredients.

Environmental Considerations: With the increasing use of fluorinated compounds, there is also a growing body of research focused on their environmental fate and potential persistence. Studies on residual fluorinated alcohols from manufacturing processes highlight the need for cleaner production methods and a better understanding of the lifecycle of these chemicals.

Data Tables

Table 1: Physicochemical Properties of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol

| Property | Value |

|---|---|

| CAS Number | 292621-48-8 |

| Molecular Formula | C₇H₃BrF₄O |

| Molecular Weight | 259.00 g/mol |

| IUPAC Name | (3-bromo-2,4,5,6-tetrafluorophenyl)methanol |

| Canonical SMILES | C(C1=C(C(=C(C(=C1F)Br)F)F)F)O |

| InChI Key | YRVKHWJYGXZUDV-UHFFFAOYSA-N |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol |

| Aldehyde |

| Benzyl alcohol |

| Bromine |

| Carbon tetrachloride |

| Carboxylic acid |

| 3-bromo-5,6-dihydro-2H-pyran-2-one |

| 3-Bromo-2-pyrone |

| N-bromosuccinimide |

| Benzoyl peroxide |

| 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one |

| Triethylamine (B128534) |

| 4-bromo-3,3,4,4-tetrafluoro-1-butene |

| Ethylene |

| Tetrafluoroethylene |

| Trifluoromethyl trifluorovinyl ether |

| Triallyl isocyanurate |

| 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane |

| 1-Bromo-2,3,4,5-tetrafluorobenzene (B89577) |

| 2-(3′,4′,6′-trifluorophenyl)pyridine |

| 2-(3′,4′,5′,6′-tetrafluorophenyl)pyridine |

| Fluorinated rubrene |

| 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde |

| 3-Bromo-1,2,4,5-tetrafluorobenzene |

| 3-Bromo-2,4,5,6-tetrafluorobenzylchloride |

| Sodium borohydride (B1222165) |

| Lithium aluminium hydride |

| Escherichia coli |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2,4,5,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-4(9)2(1-13)5(10)7(12)6(3)11/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVKHWJYGXZUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)Br)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590717 | |

| Record name | (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-48-8 | |

| Record name | 3-Bromo-2,4,5,6-tetrafluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2,4,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol

Established Synthetic Routes and Precursors

Established methods for the synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol predominantly rely on the sequential functionalization of fluorinated benzene (B151609) derivatives. These routes are well-documented and offer reliable access to the target compound.

Halogenation of Tetrafluorobenzene Derivatives

A direct and common strategy for introducing the bromine atom onto the tetrafluorinated ring is through electrophilic aromatic substitution. This approach typically involves the bromination of a pre-existing tetrafluorobenzyl scaffold. For instance, the synthesis can commence with 2,4,5,6-tetrafluorobenzyl alcohol, which is then subjected to bromination using elemental bromine (Br₂) in a suitable solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), usually under anhydrous conditions and at low temperatures to control selectivity and prevent side reactions. This regioselective bromination is guided by the directing effects of the existing substituents on the aromatic ring.

Another pathway involves the nitration of 3-bromo-1,2,4,5-tetrafluorobenzene with NO₂BF₄ in sulfolane, followed by further functional group manipulations to introduce the hydroxymethyl group. nih.gov

Reduction of Corresponding Aromatic Aldehydes or Carboxylic Acid Derivatives

A crucial step in many synthetic routes to 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is the reduction of a corresponding carbonyl compound. The most common precursors for this reduction are 3-bromo-2,4,5,6-tetrafluorobenzaldehyde or its corresponding carboxylic acid or acid chloride.

The reduction of the aldehyde or a carboxylic acid derivative is typically achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely employed for this transformation. For example, 3-bromo-4-fluoro-benzoic acid can be converted to the target alcohol by reduction with sodium borohydride. google.com Similarly, a precursor such as 3-Bromo-2,4,5,6-tetrafluorobenzylchloride can be reduced to the alcohol using these hydrides. The choice of reducing agent and solvent (commonly tetrahydrofuran (B95107) or alcohols) is critical to ensure high yields and avoid unwanted side reactions.

| Precursor | Reducing Agent | Solvent | Product |

| 3-Bromo-2,4,5,6-tetrafluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Ethanol/Water | 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol |

| 3-Bromo-4-fluoro-benzoic acid | Sodium Borohydride (NaBH₄) | Tetrahydrofuran | 3-Bromo-4-fluorobenzyl alcohol |

| 3-Bromo-2,4,5,6-tetrafluorobenzylchloride | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol |

Nucleophilic Substitution Reactions on Pre-functionalized Fluorinated Benzene Scaffolds

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as polyfluorinated benzenes. wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.com The high electronegativity of the fluorine atoms activates the ring towards attack by nucleophiles. While a direct single-step synthesis of the target alcohol via SNAr might be challenging, this strategy is often employed in multi-step sequences to introduce other necessary functional groups that can then be converted to the hydroxymethyl group.

For instance, a highly fluorinated benzene ring bearing a suitable leaving group other than fluorine at the desired position could be reacted with a nucleophile that introduces a carbon unit, which is subsequently transformed into the alcohol functionality. The presence of multiple fluorine atoms on the ring significantly facilitates such nucleophilic substitution reactions. wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.com

Convergent and Divergent Multi-step Synthesis Approaches

Both convergent and divergent strategies can be conceptualized for the synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol and its derivatives.

A convergent synthesis approach would involve the separate preparation of two key fragments that are later combined to form the final product. For example, a tetrafluorinated aromatic Grignard reagent could be prepared and then reacted with a suitable electrophile to introduce the brominated hydroxymethyl precursor moiety.

A divergent synthesis strategy would start from a common intermediate that is then elaborated into a variety of related compounds, including the target alcohol. For instance, a key intermediate like 3-bromo-2,4,5,6-tetrafluorobenzaldehyde could be synthesized and then used as a branching point. A portion of it could be reduced to the target alcohol, while another portion could be oxidized to the corresponding carboxylic acid or used in other reactions to generate a library of related compounds. A sustainable and green convergent electro-organic synthesis of substituted benzyl (B1604629) alcohol derivatives has also been reported, highlighting modern approaches in this area. youtube.com

Novel and Emerging Synthetic Strategies

Research into the synthesis of fluorinated organic molecules is constantly evolving, with a focus on developing more efficient, selective, and environmentally benign methods.

Catalytic Approaches (e.g., Metal-catalyzed Transformations)

Modern catalytic methods offer promising alternatives to traditional stoichiometric reactions. Metal-catalyzed transformations, in particular, are at the forefront of synthetic innovation. For the synthesis of compounds like 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol, catalytic C-H functionalization is a particularly attractive strategy. nih.gov This approach could potentially allow for the direct introduction of the bromo or a precursor to the hydroxymethyl group onto a tetrafluorobenzene scaffold, thus shortening the synthetic sequence and improving atom economy.

For example, iridium-mediated C-H activation has been used to functionalize 1,2-bis(trimethylsilyl)benzene. nih.gov Similar strategies could be envisioned for tetrafluorinated systems. Furthermore, palladium- and copper-co-catalyzed asymmetric benzylic substitution reactions have been developed for the stereodivergent synthesis of benzylic alcohol derivatives, which could be adapted for the synthesis of chiral analogues of the target compound. nih.gov

| Catalytic Strategy | Potential Application in Synthesis |

| C-H Functionalization | Direct bromination or introduction of a hydroxymethyl precursor onto a tetrafluorobenzene ring. |

| Asymmetric Benzylic Substitution | Enantioselective synthesis of chiral derivatives of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fluorinated compounds is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles provide a framework for designing safer, more efficient, and sustainable synthetic routes. yale.eduresearchgate.net Key tenets include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. yale.eduresearchgate.net

In the context of fluorination, traditional methods often rely on hazardous reagents like antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF). dovepress.com Green chemistry seeks to replace these with safer alternatives. researchgate.net While the prompt mentions sulfur hexafluoride (SF₆) as an example for related fluorinations, the broader goal is to develop catalytic and more atom-economical processes that avoid stoichiometric reagents and minimize the generation of hazardous by-products. yale.edu The design of chemical products to be less toxic and to degrade into innocuous products after use is another core principle relevant to the synthesis of complex molecules like halogenated benzyl alcohols. yale.edu

Table 1: Core Principles of Green Chemistry in Fluorinated Aromatic Synthesis

| Principle | Application in Synthesis of Halogenated Aromatics |

|---|---|

| Prevention | Designing syntheses to minimize waste generation rather than treating it post-creation. yale.edu |

| Atom Economy | Maximizing the incorporation of all materials from the reactants into the final product. yale.edu |

| Less Hazardous Syntheses | Using and generating substances with little to no toxicity to humans or the environment. researchgate.netyale.edu |

| Safer Solvents & Auxiliaries | Reducing or eliminating the use of auxiliary substances like toxic organic solvents. yale.edu |

| Catalysis | Employing selective catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. yale.edu |

| Design for Degradation | Creating final products that break down into harmless substances at the end of their function. yale.edu |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of specialty chemicals, including halogenated aromatic compounds. amt.uknih.gov This technology involves pumping reagents through a reactor, enabling precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch processes. researchgate.netrsc.org

The key benefits of applying flow chemistry to the synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol include enhanced safety, improved heat and mass transfer, and greater scalability. amt.uknih.govrsc.org Halogenation reactions can be highly exothermic, and the superior heat dissipation in flow reactors minimizes the risk of runaway reactions. researchgate.net Furthermore, the improved mixing and control can lead to higher yields, cleaner product profiles, and the ability to safely handle hazardous intermediates or reagents. nih.govrsc.org Continuous processing is particularly well-suited for multi-step syntheses, which are common in the production of complex pharmaceutical and agrochemical intermediates. amt.ukvapourtec.com

Electrochemical Synthesis Methods for Related Halogenated Aromatics

Electrochemical methods present a powerful and green alternative for the synthesis of halogenated aromatic compounds. unimi.itacs.org These techniques use electricity to drive chemical reactions, often eliminating the need for harsh or hazardous oxidizing and reducing agents. researchgate.net For halogenations, electrochemistry allows for the generation of reactive halogen species from greener sources, such as alkali metal halides (e.g., LiCl, LiBr). unimi.itacs.org

Electrosynthesis can be applied to both the introduction and removal of halogens from aromatic rings. researchgate.net The process can be finely tuned by controlling the applied potential and current, offering a high degree of selectivity. researchgate.net Research has demonstrated the successful electrochlorination and electrobromination of various aromatic substrates. unimi.itresearchgate.net This methodology avoids low atom-economy reagents and can be conducted under mild, room temperature conditions, which aligns with the principles of green chemistry. unimi.itacs.org The application of these methods could provide a more sustainable route to bromo- and fluoro-substituted aromatic precursors for 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol.

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving the specific 3-bromo-2,4,5,6-tetrafluoro substitution pattern on the benzyl alcohol is a significant challenge that hinges on the precise control of regioselectivity. Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of polysubstituted aromatic compounds, directing the incoming substituents to the correct positions is paramount.

Several strategies can be employed to control the regioselectivity of halogenation reactions:

Substrate Control: The inherent electronic and steric properties of the starting material and intermediates can be exploited to direct subsequent reactions. Pre-existing substituents on the aromatic ring activate or deactivate certain positions, guiding the placement of the next group.

Catalyst Control: The choice of catalyst and ligands can profoundly influence the reaction pathway. Different catalytic systems can favor the formation of one regioisomer over others, overcoming the substrate's natural tendencies.

Temperature Control: As a fundamental reaction parameter, temperature can be adjusted to influence reaction kinetics and the stability of intermediates. In some cases, different regioisomers are favored at different temperatures, allowing for selective synthesis through precise temperature modulation. beilstein-journals.org

While stereoselectivity is crucial for molecules with chiral centers, it is less of a concern for the aromatic portion of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol. The primary focus remains on controlling the regiochemistry of the aromatic substitutions.

Optimization of Reaction Parameters for Yield and Efficiency

Maximizing the yield and efficiency of the synthesis is crucial for both economic viability and sustainability. This is achieved through the systematic optimization of various reaction parameters. The goal is to find the ideal conditions that favor the formation of the desired product while minimizing side reactions and waste.

An example of this process can be seen in the synthesis of a related compound, 3-bromo-4-fluoronitrobenzene, where researchers optimized conditions to achieve a yield of up to 98.7%. researchgate.net This was accomplished by methodically adjusting key parameters.

Table 2: Key Parameters for Optimization in the Synthesis of Halogenated Aromatics

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Reactant Ratio | The molar ratio of the starting materials and reagents. | Affects reaction completion, selectivity, and the formation of by-products. An optimal ratio ensures efficient use of materials. researchgate.net |

| Temperature | The temperature at which the reaction is conducted. | Influences reaction rate and selectivity. Can be controlled to favor the desired product over undesired isomers or decomposition products. beilstein-journals.orgresearchgate.net |

| Reaction Time | The duration of the reaction. | Insufficient time leads to incomplete conversion, while excessive time may result in the formation of degradation products. researchgate.net |

| Catalyst Loading | The amount of catalyst used relative to the substrate. | Affects reaction rate and cost. Optimization aims to use the minimum amount of catalyst for maximum efficiency. |

| Solvent | The medium in which the reaction takes place. | Can influence solubility, reactivity, and the reaction pathway. |

| Pressure | The pressure under which the reaction is performed. | Particularly relevant for reactions involving gases or for controlling boiling points in flow chemistry systems. |

By carefully studying and adjusting these parameters, chemists can develop a robust and efficient process for the synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol.

Chemical Reactivity and Transformation Pathways of 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol

Reactions Involving the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol functional group in 3-bromo-2,4,5,6-tetrafluorobenzylalcohol is a primary alcohol, and its reactivity is significantly influenced by the presence of the electron-withdrawing polyfluorinated ring. This electronic effect generally enhances the acidity of the hydroxyl proton and can influence the rates and outcomes of various reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

Primary alcohols are readily oxidized to form aldehydes and, under more forcing conditions, carboxylic acids. The oxidation of 3-bromo-2,4,5,6-tetrafluorobenzylalcohol can be controlled to selectively yield either 3-bromo-2,4,5,6-tetrafluorobenzaldehyde or 3-bromo-2,4,5,6-tetrafluorobenzoic acid.

A variety of oxidizing agents can be employed for these transformations. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used under anhydrous conditions to prevent overoxidation. The use of milder conditions is crucial to stop the reaction at the aldehyde stage.

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium are typically required. These powerful oxidants will readily convert the initially formed aldehyde into the carboxylic acid.

Table 1: Representative Oxidation Reactions of Benzyl Alcohols

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| Benzyl alcohol | PCC, CH₂Cl₂ | Benzaldehyde | High |

| Benzyl alcohol | MnO₂, CH₂Cl₂ | Benzaldehyde | Good to Excellent |

| Benzyl alcohol | KMnO₄, H₂O, heat | Benzoic acid | High |

| 2,3,4,5,6-Pentafluorobenzyl alcohol | PCC, CH₂Cl₂ | 2,3,4,5,6-Pentafluorobenzaldehyde | ~70-80% |

Substitution Reactions of the Hydroxyl Group (e.g., Deoxyhalogenation, Deoxyfluorination methodologies)

The hydroxyl group of 3-bromo-2,4,5,6-tetrafluorobenzylalcohol can be replaced by halogens through various deoxyhalogenation reactions. For instance, treatment with thionyl chloride (SOCl₂) is a common method for converting primary alcohols to the corresponding alkyl chlorides. This reaction typically proceeds through a chlorosulfite intermediate. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding benzyl bromide.

Deoxyfluorination, the replacement of a hydroxyl group with fluorine, is a more specialized transformation. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are powerful fluorinating agents capable of converting alcohols to alkyl fluorides. These reactions often proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the alcohol is chiral. The highly electron-withdrawing nature of the tetrafluorinated ring in 3-bromo-2,4,5,6-tetrafluorobenzylalcohol may influence the reactivity and require carefully optimized conditions.

Table 2: Common Reagents for Deoxyhalogenation and Deoxyfluorination

| Transformation | Reagent | Product Type |

| Alcohol to Chloride | Thionyl chloride (SOCl₂) | Benzyl chloride |

| Alcohol to Bromide | Phosphorus tribromide (PBr₃) | Benzyl bromide |

| Alcohol to Fluoride (B91410) | Diethylaminosulfur trifluoride (DAST) | Benzyl fluoride |

| Alcohol to Fluoride | Deoxo-Fluor® | Benzyl fluoride |

Esterification and Etherification Reactions

The hydroxyl group of 3-bromo-2,4,5,6-tetrafluorobenzylalcohol can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid can be employed, though the reaction is reversible. More commonly, for higher yields, the alcohol is reacted with a more reactive acylating agent like an acyl chloride or anhydride (B1165640), often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an Sₙ2 reaction to form the desired ether. The increased acidity of the hydroxyl group in 3-bromo-2,4,5,6-tetrafluorobenzylalcohol, due to the electron-withdrawing fluorine atoms, facilitates the formation of the alkoxide.

Reactions as a Nucleophile in C-C and C-X Bond Formations

While the alcohol itself is a weak nucleophile, its corresponding alkoxide, formed by deprotonation, is a much stronger nucleophile. This alkoxide can participate in various C-C and C-X (where X is a heteroatom) bond-forming reactions. For example, it can react with epoxides in a ring-opening reaction to form β-hydroxy ethers. Furthermore, the alkoxide can act as a nucleophile in reactions with other electrophilic carbon centers, although this is less common than its use in etherification.

Reactions Involving the Aryl Bromine Atom

The bromine atom attached to the tetrafluorinated benzene (B151609) ring is a versatile handle for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring can enhance the reactivity of the aryl bromide in these transformations.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira)

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is a suitable substrate for this reaction, where the bromine atom would be replaced by the organic group from the boronic acid.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. The aryl bromide of 3-bromo-2,4,5,6-tetrafluorobenzylalcohol can be coupled with various organostannanes to form a new carbon-carbon bond.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. This method is known for its high functional group tolerance and can be applied to couple 3-bromo-2,4,5,6-tetrafluorobenzylalcohol with a wide range of organozinc compounds.

Sonogashira Coupling: The Sonogashira coupling is a specific type of cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The bromine atom of 3-bromo-2,4,5,6-tetrafluorobenzylalcohol can be coupled with various terminal alkynes to introduce an alkynyl moiety onto the aromatic ring.

Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Organometallic Reagent | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | Biaryl or Aryl-Alkyl |

| Stille Coupling | Organostannane | Pd catalyst | Biaryl or Aryl-Alkyl/Vinyl |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Biaryl or Aryl-Alkyl/Vinyl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Note: The table provides a general overview. Specific conditions and outcomes for 3-bromo-2,4,5,6-tetrafluorobenzylalcohol would require experimental investigation.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The tetrafluorinated benzene ring in 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is highly electron-deficient due to the potent electron-withdrawing effects of the four fluorine atoms. numberanalytics.com This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orgbyjus.com In these reactions, a nucleophile displaces a leaving group on the aromatic ring. For this compound, both the bromine and the fluorine atoms can potentially act as leaving groups.

Generally, in SNAr reactions on polyfluoroaromatic compounds, the rate of displacement follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 or SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. wikipedia.orglibretexts.org However, the specific regioselectivity of substitution depends on the nucleophile and reaction conditions. The bromine atom at the 3-position can also be substituted by various nucleophiles, such as amines and thiols.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the electron-poor carbon atom bearing a leaving group (halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted. youtube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of multiple electron-withdrawing fluorine atoms is crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring for nucleophilic attack. masterorganicchemistry.commdpi.com

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The formation of common organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, typically involves the reaction of an aryl or alkyl halide with magnesium or lithium metal, respectively. libretexts.orgmsu.edumasterorganicchemistry.com These reactions are carried out under strictly anhydrous (dry) conditions because organometallic reagents are extremely strong bases and will react readily with any protic solvents, including water and alcohols. libretexts.org

In the case of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, the presence of the acidic hydroxyl (-OH) group on the benzylic carbon poses a significant challenge. The highly basic Grignard or organolithium reagent, if formed, would immediately react with the acidic proton of the alcohol group in an acid-base reaction, destroying the organometallic reagent.

Therefore, to form a Grignard or organolithium reagent from this compound, the hydroxyl group must first be protected. This involves converting the alcohol into a group that does not have an acidic proton and is stable to the conditions of organometallic reagent formation but can be easily removed later to regenerate the alcohol. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or ethers (e.g., MOM). After protection, the bromo-functionalized derivative could then be treated with magnesium or lithium to form the corresponding organometallic reagent.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.comlibretexts.org However, the reactivity of the ring is highly dependent on the substituents it carries. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it.

The aromatic ring of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is substituted with four highly electronegative fluorine atoms and one bromine atom. These halogens are strong deactivators due to their powerful electron-withdrawing inductive effects, which pull electron density out of the ring, making it electron-poor and thus significantly less reactive towards attack by electrophiles. numberanalytics.com It has been noted that highly fluorinated benzenes like hexafluorobenzene (B1203771) are extremely inert to electrophilic reagents. nih.gov While the hydroxymethyl group is generally a weak activating group, its effect is overwhelmingly negated by the five deactivating halogen substituents. Consequently, electrophilic aromatic substitution reactions are generally not applicable to 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol under standard conditions. masterorganicchemistry.comnih.gov

Reactivity of the Tetrafluorinated Aromatic Ring

Influence of Fluorine Atoms on Aromatic Reactivity

The presence of multiple fluorine atoms on the benzene ring profoundly alters its chemical reactivity compared to non-fluorinated analogues. numberanalytics.com This influence stems from a combination of strong electronic and steric effects.

Electronic Effects:

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring, which has two major consequences:

Deactivation towards Electrophiles: The electron-deficient ring is less attractive to electrophiles, making electrophilic aromatic substitution very difficult. numberanalytics.com

Activation towards Nucleophiles: The reduced electron density makes the ring carbons more electrophilic and susceptible to attack by nucleophiles, facilitating SNAr reactions. numberanalytics.comnih.gov

Resonance Effect (+R): Like other halogens, fluorine has lone pairs of electrons that can be donated to the aromatic π-system through resonance. However, for fluorine, this resonance effect is much weaker than its strong inductive effect.

Steric Effects:

The presence of four fluorine atoms increases the steric hindrance around the aromatic ring, which can influence the approach of reagents. numberanalytics.com

The combination of these effects leads to a unique reactivity profile, where the dominant reaction pathway is nucleophilic substitution rather than electrophilic substitution. numberanalytics.comnih.gov Furthermore, the high C-F bond strength contributes to the high thermal and chemical stability of polyfluorinated aromatic compounds. nih.govacs.orgwikipedia.org

| Reaction Type | Reactivity of Benzene | Reactivity of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol | Reason for Change in Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Favorable | Highly Unfavorable | Strong deactivation by electron-withdrawing F and Br atoms. numberanalytics.comnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Unfavorable (requires harsh conditions) | Favorable | Strong activation by electron-withdrawing F atoms. numberanalytics.comnih.gov |

Advanced Mechanistic Investigations

Detailed mechanistic investigations for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol itself are not widely published. However, extensive mechanistic studies have been performed on related polyfluoroaromatic compounds, and these provide significant insight into its reactivity, particularly for SNAr reactions.

The accepted mechanism for SNAr on electron-poor aromatic systems is the addition-elimination pathway . wikipedia.orglibretexts.org Key mechanistic features include:

Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack on a carbon atom of the aromatic ring. libretexts.org This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged cyclohexadienyl anion intermediate, known as a Meisenheimer complex. The stability of this intermediate is crucial. In polyfluorinated systems, the strong electron-withdrawing fluorine atoms effectively delocalize and stabilize this negative charge, lowering the activation energy for the reaction. mdpi.com

Role of the Leaving Group: In the second, faster step, the leaving group is eliminated, which restores the aromaticity of the ring to form the final product. masterorganicchemistry.com Unlike SN2 reactions, the C-X bond is not broken in the rate-determining step. This is why the reaction is faster with fluoride as a leaving group than with other halogens; the high electronegativity of fluorine is most effective at stabilizing the anionic Meisenheimer intermediate formed in the slow step. masterorganicchemistry.com

Computational studies on polyfluoroarenes have further elucidated the electronic factors governing their reactivity. These studies confirm the powerful influence of fluorine substituents on the electronic structure of the aromatic ring, quantifying the activation towards nucleophilic attack and deactivation towards electrophilic attack. mdpi.com

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the reactivity of a compound, providing quantitative data on reaction rates under various conditions. For benzylic alcohols, a common and well-studied reaction is oxidation to the corresponding aldehyde or carboxylic acid. The rate of this transformation is highly sensitive to the nature and position of substituents on the aromatic ring.

While specific kinetic data for the oxidation of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is not readily found in published literature, we can analyze data from studies on other substituted benzyl alcohols to understand the potential electronic effects at play. The presence of four electron-withdrawing fluorine atoms and one bromine atom is expected to significantly decrease the electron density at the benzylic carbon, which would, in turn, affect the rate of reactions involving this position.

For instance, in the oxidation of benzyl alcohols by various oxidizing agents, electron-donating groups on the aromatic ring generally accelerate the reaction, while electron-withdrawing groups retard it. This is because the rate-determining step often involves the removal of a hydride ion (H⁻) from the benzylic carbon, a process that is facilitated by increased electron density at the reaction center.

A study on the oxidation of para-substituted benzyl alcohols by acidified dichromate showed a clear trend in reactivity. semanticscholar.orgorientjchem.org The order of reactivity was found to be p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. semanticscholar.orgorientjchem.org This trend directly correlates with the electron-donating or electron-withdrawing nature of the substituent.

To illustrate the impact of substituents on reaction rates and the associated thermodynamic parameters, consider the following data from a kinetic study on the oxidation of substituted benzyl alcohols.

Table 1: Rate Constants and Activation Parameters for the Oxidation of Substituted Benzyl Alcohols

| Substituent (X) in X-C₆H₄CH₂OH | k₂ at 308 K (dm³ mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|---|

| p-OCH₃ | 2.85 x 10⁻³ | 45.2 | -152 | 92.0 |

| p-CH₃ | 1.52 x 10⁻³ | 50.1 | -138 | 92.5 |

| -H | 1.00 x 10⁻³ | 53.4 | -127 | 92.7 |

| p-Cl | 0.65 x 10⁻³ | 57.3 | -115 | 92.8 |

| p-NO₂ | 0.18 x 10⁻³ | 68.2 | -82 | 93.4 |

Data adapted from studies on the oxidation of benzyl alcohols. The values serve as a representative example of substituent effects.

Based on this trend, it can be predicted that the oxidation of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol would be significantly slower than that of unsubstituted benzyl alcohol due to the strong cumulative electron-withdrawing effect of the five halogen substituents.

Hammett Plot Analysis for Related Reaction Series

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted compound (k₀ or K₀) through the equation:

log(k/k₀) = ρσ

where σ is the substituent constant, which depends on the nature and position of the substituent, and ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects. wikipedia.orgwalisongo.ac.id

A plot of log(k/k₀) versus σ for a series of meta- and para-substituted compounds should yield a straight line with a slope equal to ρ. libretexts.orgpharmacy180.com The sign and magnitude of ρ provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and that a negative charge develops (or a positive charge is dissipated) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge (or dissipation of a negative charge) in the transition state.

While a Hammett plot specifically for reactions of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is not available, we can examine a related series, such as the hydrolysis of substituted ethyl benzoates, to understand how electronic effects are transmitted in a similar system.

Table 2: Hammett Substituent Constants (σ) and Relative Rate Constants for the Alkaline Hydrolysis of Substituted Ethyl Benzoates

| Substituent (X) in X-C₆H₄COOEt | σ | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| p-OCH₃ | -0.27 | 0.25 | -0.60 |

| p-CH₃ | -0.17 | 0.50 | -0.30 |

| H | 0.00 | 1.00 | 0.00 |

| p-Cl | 0.23 | 2.04 | 0.31 |

| m-NO₂ | 0.71 | 10.23 | 1.01 |

| p-NO₂ | 0.78 | 15.14 | 1.18 |

Data is illustrative and based on established Hammett correlations for the hydrolysis of ethyl benzoates.

For the hydrolysis of ethyl benzoates, the reaction constant (ρ) is positive, indicating that the reaction is facilitated by electron-withdrawing substituents. This is consistent with a mechanism where a negative charge builds up on the carbonyl oxygen in the transition state.

For a hypothetical reaction series involving 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol, the cumulative σ value of the substituents would be significantly positive, suggesting a profound influence on the reaction rate. The linearity of a Hammett plot can also reveal changes in the reaction mechanism across a series of substituted reactants. wikipedia.org

Isotopic Labeling Studies to Elucidate Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing detailed insights into reaction mechanisms. researchgate.netscripps.edu By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can follow the labeled atom through the reaction pathway.

In the context of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol, isotopic labeling could be employed to elucidate the mechanisms of its various transformations. For example, in an oxidation reaction, labeling the benzylic hydrogens with deuterium (B1214612) (to give 3-Bromo-2,4,5,6-tetrafluoro-α,α-dideuteriobenzylalcohol) would allow for the determination of the kinetic isotope effect (KIE).

A primary KIE (kH/kD > 1) would indicate that the C-H bond at the benzylic position is broken in the rate-determining step of the reaction. asianpubs.org The magnitude of the KIE can provide further details about the geometry of the transition state.

Isotopic labeling of the oxygen atom in the hydroxyl group (with ¹⁸O) could be used to determine whether the oxygen atom is retained or lost during a substitution reaction. For instance, in an esterification reaction with an acid chloride, if the ¹⁸O label remains in the resulting ester, it would confirm that the reaction proceeds via cleavage of the O-H bond of the alcohol rather than the C-O bond.

Furthermore, ¹³C labeling of the benzylic carbon could be used to follow its path in rearrangement reactions or to confirm the connectivity of the final products in complex transformations. While specific isotopic labeling studies on 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol have not been reported, the principles of this technique are broadly applicable to understanding its chemical reactivity. The bromination of other complex aromatic systems has been studied using ¹⁵N labeling to prove the occurrence of ipso-substitution reactions. mdpi.com

Derivatization and Analogues of 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol

Synthesis of Related Benzyl (B1604629) Halides, Ethers, and Esters

The primary alcohol functional group of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is readily converted into other key functional groups such as halides, ethers, and esters, which are themselves valuable synthetic intermediates.

Benzyl Halides: The conversion of the alcohol to the corresponding benzyl bromide or chloride is a fundamental transformation. For instance, reacting the alcohol with phosphorus tribromide (PBr₃) in an anhydrous solvent like toluene (B28343) can yield the corresponding benzyl bromide. prepchem.com This is a standard method for converting primary alcohols to alkyl bromides. Similarly, treatment with thionyl chloride (SOCl₂) would produce 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride. These resulting benzyl halides are highly reactive towards nucleophilic substitution, making them excellent precursors for a multitude of other derivatives.

Ethers: Ether derivatives can be synthesized through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Conversely, the corresponding 3-Bromo-2,4,5,6-tetrafluorobenzyl halide can be reacted with an alkoxide or phenoxide to form the desired ether. The high reactivity of the benzylic position facilitates these transformations.

Esters: Esterification of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol can be achieved through several established methods. Reaction with a carboxylic acid under acidic conditions (Fischer esterification) is a classic approach. More efficiently, the alcohol can be reacted with an acid chloride or anhydride (B1165640) in the presence of a base. For more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for forming the ester bond with a carboxylic acid. researchgate.net The reduction of such esters using metal hydrides is a common route to obtain the parent alcohol, highlighting the reversible nature of this derivatization. researchgate.net

| Derivative Type | General Reaction | Typical Reagents | Product |

|---|---|---|---|

| Benzyl Halide | Alcohol to Halide Conversion | PBr₃ or SOCl₂ | 3-Bromo-2,4,5,6-tetrafluorobenzyl halide |

| Ether | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 3-Bromo-2,4,5,6-tetrafluorobenzyl ether |

| Ester | Acylation / Esterification | Acid chloride (RCOCl) or Carboxylic acid (RCOOH) with DCC/DMAP researchgate.net | 3-Bromo-2,4,5,6-tetrafluorobenzyl ester |

Formation of Sulfur, Nitrogen, and Phosphorus Analogues

The substitution of the hydroxyl group allows for the introduction of other heteroatoms, leading to the formation of sulfur, nitrogen, and phosphorus-containing analogues.

Sulfur Analogues: The synthesis of the corresponding thiol (3-Bromo-2,4,5,6-tetrafluorobenzylthiol) can be accomplished by first converting the alcohol to a good leaving group, such as a benzyl halide, and then reacting it with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH). The resulting thiols are valuable intermediates, and their conjugate bases (thiolates) are excellent nucleophiles for further reactions. msu.edu Similarly, reacting the benzyl halide with a thiolate (RS⁻) yields the corresponding sulfide (B99878) (thioether). msu.edu These reactions benefit from the high nucleophilicity of sulfur compounds. msu.edu The synthesis of complex sulfur-containing macrocycles, such as polyfluorinated thiacalixarenes, from related polyfluorinated building blocks demonstrates the utility of forming carbon-sulfur bonds in these systems. mdpi.com

Nitrogen Analogues: The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylamine can be achieved via nucleophilic substitution of the corresponding benzyl halide with ammonia (B1221849) or a primary amine. An alternative route is the Mitsunobu reaction, which can be used to convert the alcohol directly to an azide (B81097) derivative using hydrazoic acid (HN₃) or a reagent like diphenylphosphoryl azide (DPPA). msu.edu The resulting benzyl azide is then readily reduced to the primary amine.

Phosphorus Analogues: Phosphorus-containing analogues, such as phosphonates, can be prepared from the corresponding 3-Bromo-2,4,5,6-tetrafluorobenzyl halide. The Michaelis-Arbuzov reaction, which involves the reaction of the benzyl halide with a trialkyl phosphite (B83602), is a common method for forming phosphonate (B1237965) esters. These compounds are of interest in medicinal chemistry and materials science.

| Analogue Type | Precursor | General Reaction | Typical Reagents | Product |

|---|---|---|---|---|

| Thiol | Benzyl Halide | Nucleophilic Substitution | NaSH | 3-Bromo-2,4,5,6-tetrafluorobenzylthiol |

| Sulfide | Benzyl Halide | Nucleophilic Substitution | Thiolate (RS⁻) msu.edu | 3-Bromo-2,4,5,6-tetrafluorobenzyl sulfide |

| Amine | Benzyl Halide | Nucleophilic Substitution | Ammonia (NH₃) | 3-Bromo-2,4,5,6-tetrafluorobenzylamine |

| Phosphonate | Benzyl Halide | Michaelis-Arbuzov Reaction | Trialkyl phosphite (P(OR)₃) | Dialkyl (3-Bromo-2,4,5,6-tetrafluorobenzyl)phosphonate |

Design and Synthesis of Polyfluorinated Aromatic Scaffolds for Diverse Applications

3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol is not just a precursor for simple derivatives but also a key building block for constructing more complex polyfluorinated aromatic scaffolds. The bromine atom on the aromatic ring is a particularly useful handle for carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, can be employed to attach various aryl, vinyl, or alkynyl groups at the bromine-substituted position. This allows for the synthesis of complex biaryl systems and other extended π-conjugated molecules. For example, the dimerization of bromo-substituted quinone precursors has been used to synthesize bitetracene derivatives. researchgate.net

Furthermore, the entire 3-bromo-tetrafluorobenzyl moiety can be incorporated into larger molecular architectures. The synthesis of polyfluorinated thiacalixarenes and oxathiacalixarenes from building blocks like perfluoro-m-xylene showcases a strategy where polyfluorinated phenyl units are linked together to create macrocyclic hosts. prepchem.commdpi.com This highlights the potential of using monomers derived from 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol to create novel supramolecular structures or polymers with unique properties endowed by the high fluorine content.

Development of Chiral Derivatives and Enantioselective Synthesis

The development of chiral derivatives and enantioselective synthetic methods involving fluorinated compounds is a growing area of interest, driven by the need for enantiomerically pure pharmaceuticals and agrochemicals.

For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, enantioselective methods can be applied to create chiral products. One approach is the enzymatic resolution of the racemic alcohol, where an enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiopure alcohol and the enantiopure ester.

Another strategy involves using the alcohol or its derivatives in asymmetric catalysis. For example, the development of Pd-catalyzed enantioselective carboalkoxylation reactions to synthesize chiral tetrahydrofurans often employs aryl bromides as coupling partners with chiral ligands dictating the stereochemical outcome. nih.gov Such methodologies could potentially be adapted for derivatives of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol.

Recent advances have demonstrated the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl bromides from α-bromostyrenes, achieving high enantioselectivity through the use of specifically designed chiral catalysts. nih.gov The synthesis of highly functionalized, enantiomerically enriched fluorinated molecules, such as tetrafluorinated carbohydrates, has been achieved through Sharpless asymmetric dihydroxylation (AD) reactions on fluorinated alkene precursors. rsc.org The resulting chiral diols can be analyzed for enantiomeric excess (ee) using techniques like chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). rsc.org These advanced synthetic strategies open the door to creating novel chiral derivatives starting from or incorporating the 3-Bromo-2,4,5,6-tetrafluorobenzyl scaffold.

Compound List

| Compound Name | CAS Number (if available) | Molecular Formula |

|---|---|---|

| 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol | 292621-48-8 | C₇H₃BrF₄O |

| 3-Bromo-2,4,5,6-tetrafluorobenzyl chloride | 292621-52-4 | C₇H₂BrClF₄ |

| 3-Bromo-4-fluoro-benzyl bromide | Not specified | C₇H₅Br₂F |

| 2-(3-bromo-propoxy)benzaldehyde | Not specified | C₁₀H₁₁BrO₂ |

| 3-Bromo-2,4,5,6-tetrafluorobenzylthiol | Not specified | C₇H₃BrF₄S |

| 3-Bromo-2,4,5,6-tetrafluorobenzylamine | Not specified | C₇H₄BrF₄N |

| Dialkyl (3-Bromo-2,4,5,6-tetrafluorobenzyl)phosphonate | Not specified | Variable |

| Perfluoro-m-xylene | Not specified | C₈F₁₀ |

| 2,3,5,6-Tetrafluorobenzyl alcohol | 4084-38-2 nih.gov | C₇H₄F₄O |

| 3-Bromo-2,4,5,6-tetrafluorobenzonitrile | Not specified | C₇BrF₄N nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For a complex, highly substituted compound like 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, a multi-nuclear approach is essential.

A complete structural assignment requires the analysis of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons. The methylene protons, being adjacent to the electron-withdrawing aromatic ring, would appear as a singlet, typically shifted downfield. The hydroxyl proton signal is usually a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. Due to the low symmetry, seven distinct signals are anticipated. The signals for the four fluorine-bearing aromatic carbons will be split due to strong one-bond ¹J(C-F) couplings and smaller multi-bond J(C-F) couplings. The carbon bonded to bromine (C-3) and the carbon bonded to the methylene group (C-1) will also exhibit splitting from coupling to the neighboring fluorine atoms. The methylene carbon (-CH₂OH) will appear as a distinct signal in the aliphatic region.

¹⁹F NMR Spectroscopy : As fluorine has a 100% natural abundance NMR-active isotope (¹⁹F), this technique is highly sensitive and informative for fluorinated compounds. nih.gov Given the substitution pattern, three distinct fluorine environments are expected: F-2, F-4, and F-5, with F-6 being chemically equivalent to F-2. These will appear as complex multiplets due to homo-nuclear fluorine-fluorine (JFF) couplings. The analysis of these coupling patterns is crucial for confirming the substitution on the aromatic ring. ed.ac.uknih.gov

Table 1: Predicted NMR Spectroscopic Data for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.8 | s (or t) | -CH₂OH |

| ¹H | Variable (e.g., 2.0-4.0) | br s | -OH |

| ¹³C | ~55-65 | t (from JC-F) | CH₂OH |

| ¹³C | ~105-150 | m (complex multiplets) | Aromatic Carbons (C1-C6) |

| ¹⁹F | ~ -130 to -160 | m | F-2, F-4, F-5, F-6 |

2D NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. A cross-peak would be expected between the -CH₂- and -OH protons if they are coupled, helping to confirm their proximity in the structure.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). For this molecule, the primary expected correlation is a strong cross-peak between the methylene protons (~4.8 ppm) and the methylene carbon (~55-65 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between carbon and protons. rsc.org Expected key correlations include:

From the methylene protons (-CH₂) to the aromatic carbons C-1, C-2, and C-6.

From the methylene protons (-CH₂) to the hydroxyl carbon (-CH₂OH), confirming the C-O bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies atoms that are close in space, regardless of whether they are bonded. A key expected NOESY correlation would be between the methylene (-CH₂-) protons and the ortho fluorine atoms (F-2 and F-6), which would provide definitive proof of the geometry and conformation around the benzylic carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its fragmentation, which provides further structural clues.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol, the molecular formula is C₇H₃BrF₄O. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. A critical feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom.

Table 2: Predicted HRMS Data for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₇H₃⁷⁹BrF₄O | [M]⁺ | 257.9307 |

| C₇H₃⁸¹BrF₄O | [M+2]⁺ | 259.9286 |

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, and the resulting pattern is a fingerprint for the compound. For benzyl (B1604629) alcohols, common fragmentation pathways include dehydration and alpha-cleavage. libretexts.orglibretexts.org

Key expected fragments for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol include:

[M-H₂O]⁺ : Loss of a water molecule (18 amu), a common pathway for alcohols. libretexts.org

[M-Br]⁺ : Loss of the bromine radical (79 or 81 amu).

[C₆F₄Br]⁺ : Alpha-cleavage resulting in the loss of the CH₂OH radical (31 amu), leading to the formation of the stable tetrafluorobromophenyl cation.

Benzylic Cation : Cleavage of the C-C bond next to the oxygen is a dominant fragmentation pathway for alcohols. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. theaic.org

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes a change in dipole moment. Key expected absorption bands for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol include a broad band for the O-H stretch of the alcohol group, C-H stretching for the methylene group, strong absorptions for the C-F bonds, and characteristic peaks for the aromatic ring. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. The aromatic ring vibrations and the C-Br stretch are often prominent in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Data for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| O-H stretch | 3200 - 3600 (broad) | IR |

| C-H stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=C stretch (aromatic) | 1400 - 1600 | IR, Raman |

| C-F stretch | 1000 - 1400 (strong) | IR |

| C-O stretch | 1000 - 1200 | IR |

| C-Br stretch | 500 - 650 | Raman, IR (weak) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of a molecule's solid-state structure. bldpharm.com This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystalline state.

As of the latest literature review, a definitive single-crystal X-ray diffraction study for "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" has not been reported in publicly accessible databases. Such a study, when conducted, would involve the growth of a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent or vapor diffusion.

The anticipated data from such an analysis would be crucial for understanding the steric and electronic effects of the bromine and fluorine substituents on the benzyl alcohol framework. For comparative purposes, the crystallographic data for a related, though different, compound, 3-bromo-2-hydroxybenzonitrile, has been reported with a monoclinic crystal system and a P2/c space group. researchgate.net A similar level of detailed structural information would be expected for "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol".

Table 1: Hypothetical Crystallographic Data Table for 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol

| Parameter | Expected Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) - To be determined |

| Volume (V) | To be determined (ų) |

| Z (molecules/unit cell) | To be determined |

| Calculated Density | To be determined (g/cm³) |

| Key Bond Lengths (Å) | C-Br, C-F, C-O, O-H - To be determined |

| Key Bond Angles (°) | Angles around the aromatic ring and benzylic carbon - To be determined |

| Hydrogen Bonding | Inter- and/or intramolecular interactions - To be determined |

Note: This table is illustrative and awaits experimental data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogues

"3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD). However, the synthesis and study of chiral analogues, for instance, where one of the hydrogens of the methylene (-CH₂OH) group is substituted, would be of significant interest.

Chiroptical spectroscopy, particularly CD, is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral analogue of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol," a CD spectrum would provide a unique fingerprint corresponding to its absolute configuration. The effect of fluorination on the conformational and hydrogen-bond-donating properties of benzyl alcohols has been studied, indicating that such substitutions can significantly influence their chiroptical properties. researchgate.net

Currently, there is no published research on the synthesis or chiroptical analysis of chiral analogues of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol." Future research in this area could provide valuable insights into the relationship between structure and chiroptical response in highly halogenated benzyl alcohols.

Chromatographic and Other Advanced Analytical Techniques for Purity Assessment and Isomer Separation

The assessment of purity and the separation of potential isomers are critical for ensuring the quality and reliability of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" for any application. A variety of advanced analytical techniques are employed for this purpose.

Gas Chromatography (GC) is a primary method for assessing the purity of volatile and thermally stable compounds like benzyl alcohol and its derivatives. longdom.orgresearchgate.netscholarsresearchlibrary.com A capillary column, such as a DB-5 or HP-5, would likely provide good separation of the main compound from any impurities. researchgate.net A flame ionization detector (FID) offers excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector would allow for the identification of any separated impurities based on their mass spectra. scholarsresearchlibrary.comnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. For "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol," a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. UV detection would be effective due to the aromatic nature of the compound.

Isomer Separation: The synthesis of "3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol" could potentially lead to the formation of positional isomers if the bromination of a tetrafluorobenzyl alcohol precursor is not perfectly regioselective. Chromatographic techniques are essential for the separation and quantification of such isomers. The choice of the chromatographic column and mobile phase composition would be critical to achieve baseline separation of any closely related isomers.

Table 2: Illustrative Chromatographic Methods for the Analysis of 3-Bromo-2,4,5,6-tetrafluorobenzyl alcohol

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Nitrogen or Helium | FID or MS | Purity assessment, detection of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, 250 mm x 4.6 mm) | Acetonitrile/Water gradient | UV (e.g., at 254 nm) | Purity assessment, quantification, isomer separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | - | Preparative purification, isomer separation |

Note: The parameters in this table are illustrative and would require optimization for specific analytical or preparative needs.

Computational and Theoretical Chemistry Studies of 3 Bromo 2,4,5,6 Tetrafluorobenzylalcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol at the molecular level. These methods solve the Schrödinger equation for the molecular system, yielding information about energy, electron distribution, and molecular geometry.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For halogenated aromatic compounds like 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol, DFT methods are instrumental in elucidating the electronic structure and energetics.

Commonly employed functionals for such systems include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.net While widely used, studies on related halogenated systems suggest that dispersion-corrected functionals, such as B3LYP-D3, or functionals from the Minnesota family, like M06-2X, may provide more accurate descriptions of non-covalent interactions, which are crucial in these molecules. goettingen-research-online.declemson.edu

Table 1: Comparison of DFT Functionals for Studying Halogenated Aromatic Compounds

| Functional | Advantages | Disadvantages |

| B3LYP | Widely used, good for general geometric and electronic properties. nih.govresearchgate.net | May not accurately capture dispersion forces, which can be significant in halogenated systems. goettingen-research-online.de |

| B3LYP-D3 | Includes empirical dispersion correction, improving the description of non-covalent interactions. goettingen-research-online.de | The accuracy depends on the quality of the dispersion correction parameterization. |

| M06-2X | Generally performs well for main-group thermochemistry, kinetics, and non-covalent interactions. clemson.edu | Can be more computationally expensive than B3LYP. |

| ωB97X-D | A long-range corrected functional with dispersion correction, good for systems with charge-transfer and non-covalent interactions. clemson.edu | May require larger basis sets for accurate results. |

For higher accuracy, particularly for the energetic landscape and weak interactions, ab initio methods are employed. Møller-Plesset perturbation theory to the second order (MP2) is a common choice that includes electron correlation effects beyond the Hartree-Fock approximation. researchgate.net While more computationally demanding than DFT, MP2 can provide benchmark-quality data for the relative energies of different conformers and the strength of intramolecular hydrogen bonds. researchgate.net

In studies of similar ortho-halogenated benzyl (B1604629) alcohols, it has been noted that DFT methods can sometimes incorrectly predict the energetic ordering of conformers, a discrepancy that can be resolved by higher-level calculations such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). rsc.org While CCSD(T) calculations are often too expensive for a molecule of this size for routine geometry optimizations, they can be used to obtain highly accurate single-point energies on DFT-optimized geometries to refine the energetic landscape.

The choice of basis set is crucial for obtaining reliable results in quantum chemical calculations. For molecules containing heavy atoms like bromine and multiple electronegative atoms like fluorine, polarized and diffuse functions are essential. Pople-style basis sets, such as 6-311++G(d,p), which include polarization functions on all atoms and diffuse functions on heavy atoms, are a common starting point. researchgate.net For more accurate calculations, correlation-consistent basis sets, such as the aug-cc-pVDZ or aug-cc-pVTZ, are preferable, as they are designed to systematically converge towards the complete basis set limit. researchgate.net For the bromine atom, the use of effective core potentials (ECPs) can reduce computational cost by treating the core electrons implicitly. youtube.com

To simulate the behavior of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol in solution, a solvation model is necessary. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used. cdnsciencepub.comnumberanalytics.com These models treat the solvent as a continuous dielectric medium, which is generally a good approximation for bulk solvent effects. However, for systems with strong and specific solute-solvent interactions, like hydrogen bonding, an explicit solvation model, where a number of solvent molecules are included in the quantum mechanical calculation, might be necessary for a more accurate description, though at a significantly higher computational cost. For polyhalogenated compounds, the parameterization of the solvent cavity in PCM models can be challenging, and specialized parameterizations may be required for high accuracy. researchgate.net

Molecular Modeling and Conformational Analysis

The conformational landscape of 3-Bromo-2,4,5,6-tetrafluorobenzylalcohol is primarily defined by the rotation around the C(aryl)-C(alkyl) and C(alkyl)-O bonds. A systematic scan of the potential energy surface (PES) by varying the corresponding dihedral angles can identify the stable conformers (local minima) and the transition states connecting them.